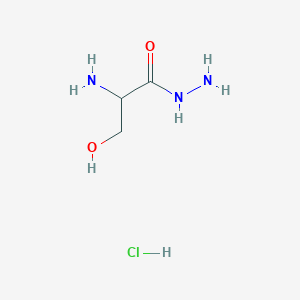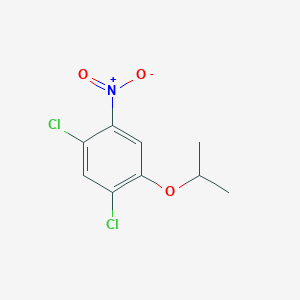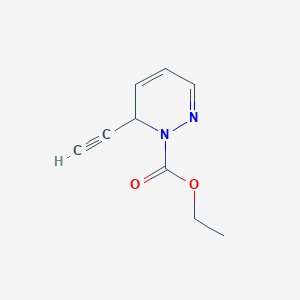
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid
Overview
Description
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid (4-PPSB) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a benzoic acid derivative with a sulfamoyl group at the 5-position and a propylamino group at the 3-position. As a result of its unique structure, 4-PPSB has been used in many different areas of research, including biochemical and physiological studies, as well as applications in drug development.
Scientific Research Applications
Antiepileptic Drug
“N-Desbutyl-N-propyl Bumetanide” is chemically known as 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid and is used as an antiepileptic drug . It acts by blocking the NKCC1 cation-chloride co-transporter, which in turn reduces the chloride concentration in neurons of the brain . This leads to more hyperpolarization activity by GABA, which is useful for the treatment of neonatal seizures .
Diuretic
This compound is a potent diuretic . It is used to treat edema due to heart failure, liver failure, or kidney problems, and high blood pressure .
Analytical Techniques
Various analytical techniques such as UV, HPLC, HPTLC, GC-MS, LC-MS, etc., are used for the estimation of “N-Desbutyl-N-propyl Bumetanide” in pharmaceutical preparations and biological samples .
Nitrosamine Impurity Formation Inhibition
A study was presented at the CRGC/FDA meeting on the screening and effectiveness of potential scavengers to prevent Nitroso-API formation . The team from FDA published “Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide impurity formation and its inhibition in bumetanide tablets” .
Mechanism of Action
Target of Action
N-Desbutyl-N-propyl Bumetanide, also known as 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid or N-Desbutyl-N-propylBumetanide-d5, primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient necessary for functions of many cellular processes.
Mode of Action
The compound interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .
Biochemical Pathways
The inhibition of the sodium-potassium ATPase pump affects the electrolyte transfer in the proximal tubule . This action disrupts the balance of sodium and potassium ions in the cells, leading to increased excretion of these ions and water in the urine.
Pharmacokinetics
It is known that the bioavailability of bumetanide, a related compound, is more predictable than other diuretics
Result of Action
The primary result of N-Desbutyl-N-propyl Bumetanide’s action is diuresis, or increased urine production. This is due to the increased excretion of sodium and potassium ions, along with water, in the urine .
properties
IUPAC Name |
4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615220 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid | |
CAS RN |
28395-28-0 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)






